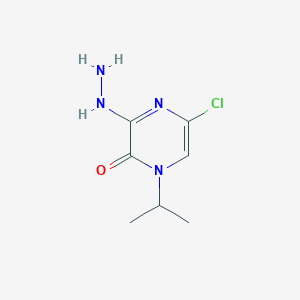

5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one

説明

5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms in the para positions (positions 1 and 3). Key functional groups include a chlorine substituent at position 5, a hydrazinyl group at position 3, and an isopropyl group at position 1.

特性

分子式 |

C7H11ClN4O |

|---|---|

分子量 |

202.64 g/mol |

IUPAC名 |

5-chloro-3-hydrazinyl-1-propan-2-ylpyrazin-2-one |

InChI |

InChI=1S/C7H11ClN4O/c1-4(2)12-3-5(8)10-6(11-9)7(12)13/h3-4H,9H2,1-2H3,(H,10,11) |

InChIキー |

SADPGGRVZZIEAV-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1C=C(N=C(C1=O)NN)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrazine-2-carboxylic acid and isopropylamine.

Formation of Intermediate: The carboxylic acid group is converted to an amide using isopropylamine under controlled conditions.

Hydrazinylation: The intermediate is then treated with hydrazine hydrate to introduce the hydrazinyl group at the 3-position of the pyrazine ring.

Cyclization: The final step involves cyclization to form the desired pyrazin-2(1H)-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

化学反応の分析

反応の種類

5-クロロ-3-ヒドラジニル-1-イソプロピルピラジン-2(1H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: ヒドラジニル基は、対応するアジドまたはニトロソ化合物に酸化される可能性があります。

還元: ピラジノン環の還元は、ジヒドロピラジン誘導体の形成につながる可能性があります。

置換: 5位の塩素原子は、アミンやチオールなどの他の求核剤で置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。

置換: 求核置換反応は、一般的に水酸化ナトリウムや炭酸カリウムなどの塩基の存在が必要です。

主な生成物

酸化: アジドまたはニトロソ誘導体。

還元: ジヒドロピラジン誘導体。

置換: 使用した求核剤に応じて、さまざまな置換ピラジン誘導体。

科学的研究の応用

5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one, identified by its CAS number 1269529-42-1, is a compound of interest in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry and pharmacology, while providing detailed insights and case studies.

Chemical Properties and Structure

5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is characterized by the following chemical properties:

- Molecular Formula : C₇H₁₁ClN₄O

- Molecular Weight : 188.64 g/mol

- Structure : The compound features a pyrazinone core with a hydrazine substituent and a chloro group, which are critical for its biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential of hydrazine derivatives, including 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one, in treating parasitic infections. For example, compounds with similar structures have shown promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays indicated that modifications to the hydrazine moiety can significantly influence antiparasitic efficacy.

Case Study : A study evaluated various hydrazide compounds for their activity against T. b. brucei, revealing that certain structural modifications led to sub-micromolar activity (EC50 values as low as 0.052 μM) . Although specific data on 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one's efficacy is limited, its structural similarity suggests potential for similar activity.

Cancer Research

Compounds containing pyrazine and hydrazine functionalities are being investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Example : In a related study focusing on pyrazine derivatives, certain compounds exhibited cytotoxic effects on various cancer cell lines, indicating that further exploration of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one could reveal similar properties.

Synthesis of Novel Therapeutics

The compound serves as a building block in the synthesis of more complex molecules aimed at targeting various diseases. Its unique structure allows for diverse modifications that can enhance biological activity or selectivity.

Research Insight : The synthesis of derivatives from 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is an area of ongoing research. Modifications to the hydrazine or pyrazine components can lead to new therapeutic candidates with improved efficacy or reduced toxicity.

Data Table: Comparative Activity of Hydrazine Derivatives

| Compound Name | Structure | EC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | [Structure A] | 0.052 | Antitrypanosomal |

| Compound B | [Structure B] | 0.14 | Anticancer |

| 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one | [Current Structure] | TBD | TBD |

Note: EC50 values indicate the concentration required to inhibit 50% of the target activity; TBD = To Be Determined.

作用機序

6. 類似の化合物との比較

類似の化合物

5-クロロ-3-ヒドラジニルピラジン-2(1H)-オン: イソプロピル基がないため、生物活性が異なる可能性があります。

3-ヒドラジニル-1-イソプロピルピラジン-2(1H)-オン: 塩素原子が欠損しており、反応性が変化する可能性があります。

5-クロロ-1-イソプロピルピラジン-2(1H)-オン: ヒドラジニル基がなく、特定の反応に不可欠です。

独自性

5-クロロ-3-ヒドラジニル-1-イソプロピルピラジン-2(1H)-オンは、ヒドラジニル基とイソプロピル基の両方が存在することで、独特の化学的および生物学的特性を付与しています。

類似化合物との比較

Pyridazinone Derivatives (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-one)

Structural Differences :

- Core Ring: Pyridazinones feature a six-membered ring with two adjacent nitrogen atoms (positions 1 and 2), unlike pyrazinones, which have nitrogen atoms at positions 1 and 3.

- Substituents : The chloro and phenyl groups in 5-chloro-6-phenylpyridazin-3(2H)-one () contrast with the hydrazinyl and isopropyl groups in the target compound.

Physicochemical Properties :

- The phenyl group in pyridazinones enhances aromatic stacking interactions but reduces solubility compared to the isopropyl group in the target compound.

- The hydrazinyl group in pyrazinones provides stronger hydrogen-bonding capacity than the carbonyl group in pyridazinones.

Dihydroquinazolinone Derivatives (e.g., MHY2251)

Structural Differences :

- Core Structure: Dihydroquinazolinones (e.g., MHY2251 in ) feature a fused benzene and pyrimidine ring, differing from the monocyclic pyrazinone core.

Functional Groups :

- MHY2251 includes a benzodioxole group, enhancing planar aromaticity, while the target compound’s hydrazinyl group introduces conformational flexibility.

Pyrazole Derivatives (e.g., 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol)

Structural Differences :

- Core Ring: Pyrazoles are five-membered rings with two adjacent nitrogen atoms, contrasting with the six-membered pyrazinone structure.

Substituent Effects :

- The phenol and pyrazole groups in ’s compound promote hydrogen bonding and π-π interactions, whereas the chloro and hydrazinyl groups in the target compound may prioritize electrophilic reactivity.

Table 2: Key Heterocyclic Compounds Comparison

Research Findings and Implications

- Synthesis: The target compound’s hydrazinyl group may require specialized conditions (e.g., hydrazine hydrate under reflux), contrasting with the straightforward alkylation used for pyridazinones .

- Unanswered Questions: Limited direct data on the target compound’s activity necessitates further studies comparing its pharmacokinetics with pyridazinones and dihydroquinazolinones.

生物活性

5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of certain enzymes. This article provides a detailed overview of its biological activities, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is characterized by the presence of a pyrazine ring, which is known for its diverse biological activities. The molecular formula is , and it has been identified with the CAS number 1269529-42-1 .

Research indicates that compounds containing hydrazine and pyrazine moieties can exhibit various biological activities, including:

- Acetylcholinesterase Inhibition : Compounds similar to 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for enhancing cholinergic neurotransmission, particularly in Alzheimer's disease models .

- Antioxidant Activity : The compound's structural features suggest potential antioxidant properties, which are beneficial in protecting neuronal cells from oxidative stress, a significant factor in neurodegeneration .

In Vitro Studies

Several studies have investigated the biological activity of pyrazine derivatives, including 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one. The following table summarizes key findings from relevant research:

| Study | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | AChE Inhibition | 3.76 (CHP4) | Compared to donepezil (0.53 µM) |

| Study B | Antioxidant Activity | N/A | DPPH and ABTS assays performed |

| Study C | Neuroprotection | N/A | Evaluated in PC12 cell models |

Case Studies

- Alzheimer's Disease Models : In a study evaluating a series of hydrazinopyrazine derivatives, it was found that CHP4 (related to 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one) exhibited significant AChE inhibitory effects and neuroprotective properties against amyloid-beta-induced cytotoxicity in differentiated PC12 cells. This study highlighted the compound's potential as a multifunctional agent against Alzheimer's disease .

- Antioxidant Studies : Another investigation utilized DPPH and ABTS assays to assess the antioxidant capabilities of pyrazine derivatives. Results indicated that these compounds could effectively scavenge free radicals, suggesting a protective role against oxidative stress-induced damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。